5-(3-Ethoxyphenyl)-5-oxovaleric acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 5-oxovaleric acid group and the attachment of the 3-ethoxyphenyl group. This could potentially be achieved through a variety of synthetic methods, including condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the ethoxyphenyl group and the 5-oxovaleric acid group. The ethoxyphenyl group is a type of ether, which is characterized by an oxygen atom connected to two carbon atoms. The 5-oxovaleric acid group contains a carboxylic acid and a ketone, which are polar functional groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The ketone could potentially undergo reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid and ketone groups would likely make this compound soluble in polar solvents. The compound’s melting and boiling points would depend on its specific structure and the strength of the intermolecular forces .Scientific Research Applications
1. Pro-Inflammatory Mediator Role and OXE-Receptor Interaction
5-Oxo-6,8,11,14-eicosatetraenoic acid (a related compound to 5-(3-Ethoxyphenyl)-5-oxovaleric acid) is an important pro-inflammatory mediator. It stimulates eosinophils migration via the OXE receptor, a G-protein-coupled receptor. This role is crucial in conditions associated with oxidative stress (Qiuji Ye et al., 2017).
2. Metabolic Pathways in Adipose Tissue
Metabolites like 5-oxoproline, closely related to this compound, are integral in the metabolic interplay between brown/beige adipose tissue and skeletal muscle. They induce mitochondrial oxidative energy metabolism, influencing systemic energy expenditure and metabolism (Anna Whitehead et al., 2021).
3. Biochemical and Biological Effects
5-Oxo-ETE, a related compound, has been extensively studied for its biochemical and biological effects. It is synthesized from arachidonic acid and has significant roles in activating various cells, including eosinophils and neutrophils, and might contribute to diseases like asthma (W. Powell & J. Rokach, 2005).
4. Role in Cellular Activation and Disease Mediation
5-Oxo-ETE acts as a chemoattractant for various cells and stimulates proliferation in specific cell types. It has a potential role in allergic diseases such as asthma, due to its potent effects on eosinophils. Its actions are mediated through the OXE receptor (W. Powell & J. Rokach, 2013).
5. Potential Therapeutic Targets
Compounds structurally similar to this compound, such as OXE receptor antagonists, have been explored for their therapeutic potential in treating eosinophilic disorders like asthma. This stems from their ability to block the actions of chemoattractants like 5-oxo-ETE (Shishir Chourey et al., 2018).
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-11-6-3-5-10(9-11)12(14)7-4-8-13(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYYENWWXXPKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294344 |
Source
|
Record name | 3-Ethoxy-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-34-5 |
Source
|
Record name | 3-Ethoxy-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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